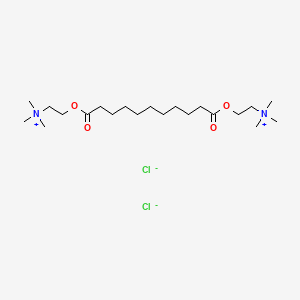
2,2'-(Undecanedioylbis(oxy))bis(N,N,N-trimethylethan-1-aminium) chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2’-(Undecanedioylbis(oxy))bis(N,N,N-trimethylethan-1-aminium) chloride is a quaternary ammonium compound. It is known for its unique structure, which includes two trimethylethanaminium groups connected by an undecanedioylbis(oxy) linker. This compound is often used in various scientific research applications due to its distinctive chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Undecanedioylbis(oxy))bis(N,N,N-trimethylethan-1-aminium) chloride typically involves the reaction of undecanedioyl chloride with N,N,N-trimethylethan-1-aminium in the presence of a suitable base. The reaction is carried out under inert atmosphere conditions to prevent any unwanted side reactions. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of large reactors and continuous monitoring of reaction parameters to maintain consistency in product quality.
化学反应分析
Types of Reactions
2,2’-(Undecanedioylbis(oxy))bis(N,N,N-trimethylethan-1-aminium) chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form different derivatives.
Substitution: The chloride ions can be substituted with other anions in the presence of suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Reagents like silver nitrate or sodium sulfate are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives.
科学研究应用
2,2’-(Undecanedioylbis(oxy))bis(N,N,N-trimethylethan-1-aminium) chloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of cell membranes and ion channels due to its ability to interact with biological membranes.
Medicine: Investigated for its potential use in drug delivery systems and antimicrobial agents.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2,2’-(Undecanedioylbis(oxy))bis(N,N,N-trimethylethan-1-aminium) chloride involves its interaction with molecular targets such as cell membranes and proteins. The compound can disrupt membrane integrity, leading to cell lysis. It can also interact with specific proteins, altering their function and activity. The pathways involved in these interactions are complex and depend on the specific biological context.
相似化合物的比较
Similar Compounds
- 2,2’-(Octanedioylbis(oxy))bis(N,N,N-trimethylethan-1-aminium) chloride
- 2,2’-((2,5-Diformyl-1,4-phenylene)bis(oxy))bis(N,N,N-trimethylethan-1-aminium) bromide
- 2,2’-[1,2-Ethanediylbis(oxy)]bis(N,N,N-trimethylethanaminium)
Uniqueness
2,2’-(Undecanedioylbis(oxy))bis(N,N,N-trimethylethan-1-aminium) chloride is unique due to its longer undecanedioylbis(oxy) linker, which imparts distinct chemical and physical properties compared to similar compounds. This structural difference can influence its reactivity, solubility, and interaction with biological systems, making it a valuable compound for specific research applications.
属性
分子式 |
C21H44Cl2N2O4 |
|---|---|
分子量 |
459.5 g/mol |
IUPAC 名称 |
trimethyl-[2-[11-oxo-11-[2-(trimethylazaniumyl)ethoxy]undecanoyl]oxyethyl]azanium;dichloride |
InChI |
InChI=1S/C21H44N2O4.2ClH/c1-22(2,3)16-18-26-20(24)14-12-10-8-7-9-11-13-15-21(25)27-19-17-23(4,5)6;;/h7-19H2,1-6H3;2*1H/q+2;;/p-2 |
InChI 键 |
IBAZAAUGPWITCN-UHFFFAOYSA-L |
规范 SMILES |
C[N+](C)(C)CCOC(=O)CCCCCCCCCC(=O)OCC[N+](C)(C)C.[Cl-].[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



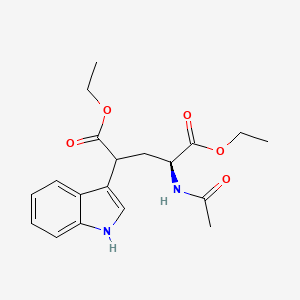
![3-Hydroxy-2,9,10-trimethoxy-13-methyl-5,6-dihydroisoquinolino[3,2-a]isoquinolin-7-ium iodide](/img/structure/B12857260.png)
![N-((2R)-7-Azabicyclo[2.2.1]heptan-2-yl)isoxazole-5-carboxamide](/img/structure/B12857264.png)
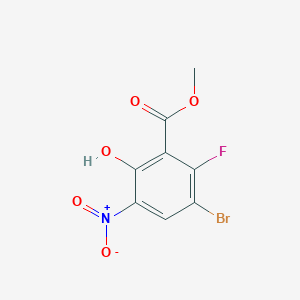
![(6R,7AR)-6-hydroxytetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione](/img/structure/B12857271.png)

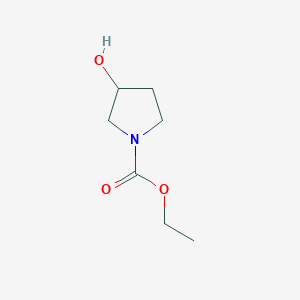


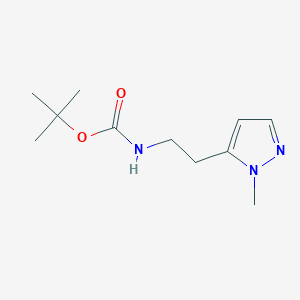
![(4R,4AS,5S,6S,7S)-5-(benzyloxy)-7-((benzyloxy)methyl)-6-fluoro-4-hydroxyhexahydro-1H-pyrrolo[1,2-c][1,3]oxazin-1-one](/img/structure/B12857334.png)
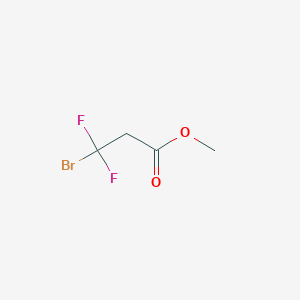
![(2S)-2-Benzyl-3-{[(benzyloxy)carbonyl]amino}propanoic acid](/img/structure/B12857348.png)
